1-Phenyl-3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazole
Overview
Description
A compound’s description usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, its role (e.g., whether it’s used as a reagent, a solvent, a drug), and any notable properties .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction .Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) is an organic intermediate that can be synthesized from this compound . TPBi is commonly used in organic light-emitting diodes (OLEDs) due to its luminescent properties. Researchers explore its applications in OLED technology, where solubility information is crucial for inkjet printing processes.
- TPBi, derived from 1-Phenyl-3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazole, serves as a functional material in OLEDs. Its solubility in organic solvents impacts ink formulation for next-generation OLED manufacturing .
Organic Synthesis and Intermediates
Functional Materials in OLEDs
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H6F26N2/c22-10(23,12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44)8-6-9(49(48-8)7-4-2-1-3-5-7)11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCNVIFJBJGTKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H6F26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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